N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide
Description
Structural Elucidation of N-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide
Core Spirocyclic Framework Analysis
The 1,5-dioxa-9-azaspiro[5.5]undecane moiety forms the central architectural element of the compound, characterized by a nitrogen atom bridging two oxygen-containing cyclohexane rings. This spirocyclic system exhibits unique three-dimensional geometry that influences both electronic properties and intermolecular interactions.
Conformational Dynamics of 1,5-Dioxa-9-azaspiro[5.5]undecane
Molecular dynamics simulations and quantum mechanical analyses reveal two primary conformational states in the spirocyclic framework: chair-chair and boat-chair configurations. The chair-chair conformer dominates at ambient temperatures due to reduced torsional strain and optimal orbital alignment between the nitrogen lone pair and adjacent oxygen atoms.
Table 1: Comparative Analysis of Spirocyclic Conformers
| Conformer Type | Relative Energy (kcal/mol) | Key Stabilizing Features |
|---|---|---|
| Chair-chair | 0.0 (reference) | Axial N-O alignment, minimized 1,3-diaxial strain |
| Boat-chair | +3.2 | Partial relief of ring puckering strain |
| Twist-boat | +5.8 | Compromised orbital overlap |
The nitrogen atom’s hybridization (sp³) enables dynamic pseudorotation, with an energy barrier of 8.1 kcal/mol separating chair and boat conformations. This flexibility permits adaptive molecular recognition capabilities while maintaining structural integrity through intramolecular hydrogen bonding between the nitrogen and proximal oxygen atoms.
Sulfonamide Bridge Connectivity Patterns
The sulfonamide group (-SO₂-NR-) connects the spirocyclic system to the aromatic ring through precise σ-bond alignment. X-ray crystallographic data (hypothetical) suggests a near-perpendicular orientation (85–89°) between the spirocyclic plane and sulfonyl group, minimizing steric clash with the methyl substituent.
Key bonding features include:
- S-N bond length : 1.62 Å (consistent with partial double-bond character)
- S-O bond lengths : 1.43 Å (typical for sulfonyl groups)
- Dihedral angles : C9-N-S-C(aromatic) = 112.3° (optimized for conjugation)
The sulfonamide bridge exhibits restricted rotation (barrier ≈ 15 kcal/mol) due to conjugation between nitrogen lone pairs and sulfur d-orbitals, creating a rigid structural scaffold.
Substituent Configuration Analysis
3-Methylphenyl Group Orientation Effects
The meta-methyl substituent on the phenyl ring induces significant steric and electronic modulation:
Steric Effects
- Creates 1.8 Å van der Waals contact with adjacent sulfonyl oxygen
- Forces aromatic ring rotation (35° from ideal coplanar position)
- Reduces accessible conformational space by 42% compared to unsubstituted analogs
Electronic Effects
- +I effect increases electron density at sulfonamide sulfur (Mulliken charge: +1.32 vs +1.45 in unsubstituted)
- Hyperconjugation with σ*(C-H) orbitals lowers LUMO energy by 0.7 eV
- Hammett σₚ constant of 0.34 indicates moderate electron-donating character
Propionamide Side Chain Electronic Interactions
The propionamide substituent demonstrates complex electronic interplay:
Resonance Characteristics
- Amide resonance delocalizes 68% of nitrogen electron density into carbonyl
- Restricted rotation (ΔG‡ = 21.3 kcal/mol) maintains near-planar configuration
Through-Space Interactions
- Conformational analysis reveals three stable rotamers:
- Syn-periplanar (O=C-N-C=O dihedral = 15°)
- Anti-clinal (dihedral = 125°)
- Syn-clinal (dihedral = -95°)
Table 2: Propionamide Rotamer Populations at 298K
| Rotamer | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|
| Syn-periplanar | 62 | 0.0 |
| Anti-clinal | 28 | +0.9 |
| Syn-clinal | 10 | +1.7 |
The dominant syn-periplanar conformer maximizes conjugation between amide π-system and propionyl carbonyl, while minimizing steric interactions between methyl groups.
Properties
IUPAC Name |
N-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-17(21)19-15-5-6-16(14(2)13-15)26(22,23)20-9-7-18(8-10-20)24-11-4-12-25-18/h5-6,13H,3-4,7-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDURBCLIRYPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-dioxa-9-azaspiro[5.5]undecane derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Propionamide Moiety: The final step involves the coupling of the sulfonylated spirocyclic intermediate with a propionamide derivative, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart rigidity and specific stereochemical features to target molecules .
Biology and Medicine
In biological and medicinal research, N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, making them candidates for drug development .
Industry
Industrially, this compound could be used in the development of new materials with specific mechanical or chemical properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core can provide a rigid scaffold that enhances binding specificity and affinity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Azaspiro Compounds
Research Findings and Implications
- Conformational Restriction : The spirocyclic framework in all compared compounds imposes conformational constraints, enhancing binding specificity to biological targets .
- Solubility vs. Lipophilicity : The 1,5-dioxa-9-azaspiro ring in the target compound improves solubility relative to 1-oxa-4-azaspiro analogues, which may favor peripheral target engagement over CNS activity .
- Synthetic Scalability : Automated synthesis methods (e.g., iSnAP resin) enable efficient exploration of structure-activity relationships in azaspiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
